![molecular formula C29H27N3O3 B1680465 benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)
benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate
Overview
Description
Preparation Methods
The synthesis of S 9947 involves several steps, including the formation of the carbamate linkage and the incorporation of the pyridine moiety. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the coupling of phenylmethyl and pyridin-2-ylethylcarbamoyl groups .
Chemical Reactions Analysis
S 9947 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
Chemical Properties and Structure
Benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate is characterized by its complex structure, which includes a pyridine ring and multiple phenyl groups. This structural configuration is believed to contribute to its biological activities. The compound's molecular formula is with a molecular weight of approximately 505.6 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have been evaluated for their efficacy against various cancer cell lines, including colorectal carcinoma (HCT116). These studies often utilize assays such as the Sulforhodamine B assay to determine the half-maximal inhibitory concentration (IC50), revealing promising results in terms of potency compared to standard chemotherapy drugs .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its derivatives have been tested against a range of bacterial and fungal strains, demonstrating significant antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens . The minimum inhibitory concentrations (MIC) of these compounds indicate their potential for further development as antimicrobial therapeutics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of carbamates from amines and carbonic acid derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Evaluation
In a study published in 2019, various derivatives of similar structures were synthesized and tested for anticancer activity against HCT116 cells. The findings indicated that certain compounds exhibited IC50 values lower than that of 5-Fluorouracil, a common chemotherapy drug, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound derivatives. The study revealed that several compounds showed significant activity against resistant strains of bacteria, highlighting their potential use in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
S 9947 exerts its effects by blocking the Kv1.5/IKur channels, which are involved in the regulation of cardiac potassium currents. By inhibiting these channels, S 9947 can modulate the electrical activity of cardiac cells, thereby affecting heart rhythm. The molecular targets of S 9947 include the Kv1.5 and IKur channels, and the pathways involved are related to the regulation of cardiac excitability .
Comparison with Similar Compounds
S 9947 is unique in its dual inhibitory effect on both cloned and native cardiac potassium currents. Similar compounds include:
4-Aminopyridine: Another potassium channel blocker, but with different specificity and applications.
Dofetilide: A class III antiarrhythmic agent that also targets potassium channels but with a different mechanism of action.
Amiodarone: A widely used antiarrhythmic drug that affects multiple ion channels, including potassium channels
S 9947 stands out due to its specific targeting of Kv1
Biological Activity
Benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and case studies from diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 457.55 g/mol. The structure features multiple aromatic rings and a pyridine moiety, contributing to its biological activity.
Structural Representation
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C29H27N3O3 |
Molecular Weight | 457.55 g/mol |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4 |
This compound has been investigated for various biological activities, including:
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation through modulation of key signaling pathways.
- Antimicrobial Properties : Studies suggest it exhibits antibacterial and antifungal effects, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies
- Anticancer Studies :
- Antimicrobial Activity :
- Neuroprotective Research :
Pharmacological Profiles
The pharmacological profiles of this compound can be summarized as follows:
Properties
IUPAC Name |
benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-28(31-19-17-24-13-8-9-18-30-24)27-16-7-6-15-26(27)25-14-5-4-12-23(25)20-32-29(34)35-21-22-10-2-1-3-11-22/h1-16,18H,17,19-21H2,(H,31,33)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOLVFLAXFXKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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